methyl 1-phenyl-1H-pyrrole-2-carboxylate
Description
Contextual Significance within Pyrrole (B145914) Chemistry
Within the vast field of pyrrole chemistry, methyl 1-phenyl-1H-pyrrole-2-carboxylate holds significance as a functionalized scaffold. The pyrrole ring is a key component in a multitude of biologically active natural products and pharmaceutical agents. Consequently, substituted pyrroles like this one are valuable intermediates in the synthesis of more complex molecular architectures. The presence of the methyl carboxylate group offers a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby allowing for the introduction of diverse functionalities. The N-phenyl group, in turn, modulates the electronic properties and steric environment of the pyrrole ring, influencing its reactivity in various chemical reactions.
Overview of Structural Motifs and Their Influence on Reactivity
The reactivity of this compound is governed by the interplay of its constituent structural motifs: the pyrrole ring, the N-phenyl substituent, and the C2-methyl carboxylate group.
The Pyrrole Ring: As a π-excessive aromatic heterocycle, the pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms and making it more reactive than benzene (B151609). Electrophilic attack typically occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate.
The C2-Methyl Carboxylate Group: The methyl carboxylate group at the 2-position is an electron-withdrawing group. This has a deactivating effect on the pyrrole ring towards electrophilic substitution, making it less reactive than unsubstituted pyrrole. This deactivation is most pronounced at the positions ortho and para to the substituent (C3 and C5). This electronic influence, combined with the directing effects of the N-phenyl group, leads to a nuanced reactivity pattern that can be exploited for selective functionalization.
| Property | Value |
| Molecular Formula | C12H11NO2 |
| Molar Mass | 201.22 g/mol |
| Appearance | Solid |
| CAS Number | 78540-02-0 |
Historical Development and Key Milestones in Pyrrole-2-carboxylate Research
The study of pyrrole and its derivatives dates back to the 19th century. Key milestones in the synthesis of the pyrrole core, which paved the way for research into compounds like this compound, include the development of named reactions that are still fundamental to heterocyclic chemistry today.
The Paal-Knorr pyrrole synthesis , first reported in 1884, is a cornerstone method for the preparation of pyrroles. alfa-chemistry.comwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), making it a highly effective route for the synthesis of N-substituted pyrroles, including N-aryl derivatives. alfa-chemistry.com The versatility of the Paal-Knorr synthesis allows for the introduction of a wide variety of substituents on both the nitrogen and the carbon atoms of the pyrrole ring.
Another classical method is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This multicomponent reaction provides a flexible entry to polysubstituted pyrroles. The Knorr pyrrole synthesis , also developed in the late 19th century, is another important method that typically involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group. wikipedia.org
While specific historical milestones for this compound are not extensively documented in early literature, the development of these foundational synthetic methods was crucial for the eventual synthesis and study of this and other N-aryl-pyrrole-2-carboxylates. Modern synthetic chemistry continues to build upon these classical reactions, developing more efficient and selective methods for the preparation of highly functionalized pyrroles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-8-5-9-13(11)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
VNHNIQMRHXILOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for Methyl 1 Phenyl 1h Pyrrole 2 Carboxylate
Esterification-Based Syntheses of Pyrrole-2-carboxylates
These methods focus on the introduction of the methyl carboxylate group onto the pyrrole (B145914) ring.
Direct protocols aim to form the methyl ester in a single step from readily available precursors. One efficient one-pot method involves the reaction of chalcones with glycine (B1666218) esters, where an in-situ generated 3,4-dihydro-2H-pyrrole intermediate undergoes oxidation to furnish the aromatic pyrrole-2-carboxylate. acs.org This process relies on an electrocyclic ring closure followed by oxidation using reagents like copper(II) with air. acs.org
Another direct route is the Pinner reaction, which converts a nitrile, such as 1-phenyl-1H-pyrrole-2-carbonitrile, directly into the corresponding methyl ester using hydrogen chloride gas in methanol (B129727). mdpi.com This method provides a straightforward conversion of a cyano group to a methyl carboxylate functionality.
A more traditional and highly reliable method involves the esterification of 1-phenyl-1H-pyrrole-2-carboxylic acid. This precursor acid can be synthesized through various means, including the dehydrogenation of proline followed by N-arylation, or the carboxylation of 1-phenylpyrrole (B1663985). wikipedia.org Once obtained, the carboxylic acid can be converted to methyl 1-phenyl-1H-pyrrole-2-carboxylate via standard esterification procedures, such as Fischer-Speier esterification using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
| Precursor | Reagents | Method | Key Features |
| Chalcone & Glycine methyl ester | Copper(II), Air | One-Pot Cyclocondensation/Oxidation | Forms pyrrole ring and ester in one pot. acs.org |
| 1-Phenyl-1H-pyrrole-2-carbonitrile | HCl, Methanol | Pinner Reaction | Direct conversion of nitrile to ester. mdpi.com |
| 1-Phenyl-1H-pyrrole-2-carboxylic acid | Methanol, H₂SO₄ | Fischer-Speier Esterification | Classic, high-yielding esterification of the corresponding acid. |
Transition-Metal Catalyzed Approaches
Transition-metal catalysis offers powerful tools for the synthesis of this compound, enabling C-N and C-C bond formations that are often difficult to achieve through other means.
Palladium catalysts are exceptionally effective for constructing the N-phenyl bond. The most direct approach is the N-arylation of methyl 1H-pyrrole-2-carboxylate with an aryl halide. Buchwald-Hartwig amination conditions, employing a palladium source (like Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (such as 2-(dicyclohexylphosphino)-biphenyl), can effectively couple the pyrrole nitrogen with phenyl chloride, bromide, or iodide. acs.org This method is notable for its excellent functional group tolerance. rsc.org N-heterocyclic carbene (NHC) ligands have also emerged as robust alternatives to phosphines, forming air-stable palladium complexes that catalyze the N-arylation of pyrroles with aryl chlorides in moderate to good yields. nih.govdoaj.org
An alternative strategy involves the palladium-catalyzed denitrative N-arylation, which uses inexpensive and abundant nitroarenes as the arylating agents, providing a selective route to N-arylated heterocycles. researchgate.netrsc.org
The table below summarizes various palladium-catalyzed systems for the N-arylation of pyrroles.
| Catalyst System | Coupling Partners | Key Features | Reference |
| Pd(OAc)₂ / 2-(Dicyclohexylphosphino)-biphenyl | Pyrrole ester + Phenyl chloride | Effective for less reactive aryl chlorides. | acs.org |
| Pd/keYPhos | Pyrrole + Phenyl chloride | Low catalyst loading (0.8 mol%), mild conditions. rsc.org | rsc.org |
| Pd-NHC Complexes | Pyrrole ester + Phenyl chloride | Air-stable catalysts, good yields. nih.gov | nih.govdoaj.org |
| Pd(TFA)₂ / Xantphos | Pyrrole + Nitrobenzene (B124822) | Denitrative coupling using nitroarenes. | rsc.org |
Cycloaddition reactions provide a powerful means of constructing the pyrrole ring itself, with the required substituents incorporated during the process.
[3+2] Cycloaddition: This is one of the most common methods for pyrrole synthesis. researchgate.netresearchgate.net The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with a Michael acceptor. nih.gov To form the target molecule, one could react a phenyl-substituted TosMIC with methyl acrylate (B77674) or, more commonly, react TosMIC with an electron-deficient alkene like methyl cinnamate (B1238496) derivatives under basic conditions. nih.gov This approach directly installs the necessary substituents at the desired positions on the pyrrole ring. Other [3+2] cycloadditions involve silver-catalyzed reactions of cyclopropanols with imines or the use of azomethine ylide analogues. organic-chemistry.orgacs.org
[4+1] Cycloaddition: A formal [4+1] cycloaddition has been developed for pyrrole synthesis, involving the reaction of an allyl ketone with a primary amine under metal-free conditions. acs.org For the target molecule, this would conceptually involve the reaction of a 1,4-diphenyl-substituted allyl ketone with methyl aminoacetate, followed by oxidation.
[2+2+1] Cycloaddition: While less common for pyrrole synthesis, rhodium-catalyzed [2+2+1] cycloadditions of alkynes, alkenes, and CO are known for constructing five-membered rings. Adapting this methodology for the specific synthesis of polysubstituted pyrroles remains a specialized area of research.
| Cycloaddition Type | Key Reagents | Description |
| [3+2] | Tosylmethyl isocyanide (TosMIC) + Michael Acceptor | The Van Leusen reaction, a versatile method for creating polysubstituted pyrroles. researchgate.netnih.gov |
| [3+2] | Amido-substituted Horner−Wadsworth−Emmons reagents + Alkynes | Serves as a modular three-component synthesis of pyrroles. acs.org |
| [4+1] | Allyl Ketone + Amine | A metal-free approach involving thiolative activation and intramolecular condensation. acs.org |
Driven by the need for more sustainable and economical processes, iron-based catalysts have gained significant attention. bohrium.com Iron catalysts are effective for various transformations leading to pyrrole derivatives. nih.govacs.org
A general method for introducing a carboxylate group into the pyrrole ring has been developed using iron-catalyzed reactions of pyrrole derivatives with a carbon tetrachloride-alcohol system. bohrium.comresearchgate.net For instance, reacting 1-phenylpyrrole with CCl₄ and methanol in the presence of an iron catalyst like Fe(acac)₃ can yield this compound. researchgate.net
Furthermore, iron catalysts can promote the direct N-arylation of pyrroles with arylboronic acids, offering a sustainable alternative to palladium for C-N bond formation. daneshyari.comresearchgate.net Iron-catalyzed N-heterocyclization, coupling unsaturated diols with primary amines, also provides a direct, atom-economic route to the N-substituted pyrrole core. nih.gov
| Reaction Type | Catalyst | Reagents | Key Features | Reference |
| Carboxylation/Esterification | Fe(acac)₃ or FeCl₃ | 1-Phenylpyrrole + CCl₄ + Methanol | Direct introduction of the ester group onto the pyrrole ring. | bohrium.comresearchgate.net |
| N-Arylation | Iron(III) Complexes | Pyrrole + Phenylboronic acid | C-N coupling using an earth-abundant metal catalyst. | daneshyari.com |
| N-Heterocyclization | Iron Complex | 2-Butyne-1,4-diol + Aniline (B41778) | Sustainable pathway to the N-phenylpyrrole core. | nih.gov |
Functionalization-Driven Syntheses of Substituted Pyrrole-2-carboxylates
Functionalization of the pre-formed this compound core is a primary strategy for accessing a diverse range of derivatives. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The N-phenyl group is a weakly activating group, while the methyl carboxylate at the C2 position is a deactivating, meta-directing group. In the context of the five-membered pyrrole ring, this deactivating effect diminishes the reactivity of the C3 and C5 positions towards electrophiles and directs substitution primarily to the C4 position.
Electrophilic aromatic substitution is a fundamental method for introducing new functional groups onto the pyrrole ring. However, the pyrrole ring is highly susceptible to polymerization under strongly acidic conditions, necessitating the use of milder reagents. wikipedia.org
Nitration: The nitration of pyrroles must be carried out under non-acidic conditions to avoid polymerization. wikipedia.orgnih.gov A common method involves using acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride). wikipedia.org For this compound, the electron-withdrawing ester group at C2 directs incoming electrophiles away from the adjacent C3 position and towards the C4 and C5 positions. The N-phenyl group's influence is less pronounced. Consequently, nitration is expected to occur at the C4 or C5 position. Indeed, the compound methyl 3-nitro-1-phenyl-1H-pyrrole-2-carboxylate is commercially available, indicating that under certain conditions, substitution at the C3 position is possible, though substitution at C4 is generally predicted to be the major outcome.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. Due to the deactivation of the pyrrole ring by the C2-ester group, Friedel-Crafts acylation of this compound requires a Lewis acid catalyst. organicreactions.orgresearchgate.net The acylation of N-substituted pyrroles typically shows a strong preference for the C2 position; however, since this position is already substituted in the target molecule, acylation will be directed to other positions, most likely C4 or C5. organicreactions.orgresearchgate.net
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). nih.govnih.gov While pyrroles are generally formylated at the α-position (C2 or C5), the C2 position in the target molecule is blocked. cdnsciencepub.com The deactivating ester group makes formylation more difficult than on an unsubstituted pyrrole and directs the substitution to the C4 or C5 position. The ratio of α- to β-formylated products in 1-substituted pyrroles is often controlled by steric factors. nih.gov
Table 1: Regioselectivity in Electrophilic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product Position(s) | Notes |
| Nitration | Acetyl Nitrate (HNO₃/Ac₂O) | C4 (and potentially C3/C5) | Milder conditions are essential to prevent polymerization. wikipedia.orgnih.gov |
| Acylation | Acyl Halide / Lewis Acid | C4 or C5 | The C2-ester deactivates the ring, requiring catalysis. organicreactions.org |
| Formylation | Vilsmeier Reagent (POCl₃/DMF) | C4 or C5 | Reaction is directed away from the substituted C2 position. nih.govnih.gov |
Halogenated pyrroles are valuable synthetic intermediates, serving as precursors for cross-coupling reactions and other transformations. The direct halogenation of this compound is an effective method for introducing halogen atoms onto the pyrrole ring.
Commonly used reagents for this purpose are N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netorganic-chemistry.org These reagents provide a source of electrophilic halogen under relatively mild conditions, which is advantageous for the sensitive pyrrole ring.
Monobromination of 1-phenylpyrrole with one equivalent of NBS in tetrahydrofuran (B95107) has been shown to be regiospecific, yielding the 2-bromo derivative. researchgate.netorganic-chemistry.org However, in this compound, the C2 position is blocked. The electron-withdrawing nature of the methyl carboxylate group deactivates the adjacent C3 position and directs the incoming electrophile to the C4 and C5 positions. Therefore, halogenation of the target molecule is expected to yield a mixture of 4-halo and 5-halo derivatives, with the 4-halo product often being favored. Further halogenation with additional equivalents of the N-halosuccinimide can lead to di- and tri-halogenated products. researchgate.netorganic-chemistry.org
These halogenated pyrrole building blocks can then be used in subsequent reactions, such as Suzuki coupling, to introduce new carbon-carbon bonds. For instance, an ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate has been successfully coupled with phenylboronic acid to yield the corresponding 4-phenyl derivative. acs.org
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govrsc.orgrsc.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. rsc.org
In the context of synthesizing the title compound, 1-phenylpyrrole can be subjected to directed metalation. The nitrogen atom of the pyrrole ring acts as a Lewis base, directing the lithiation to the adjacent C2 position. Treatment of 1-phenylpyrrole with a strong base like n-butyllithium (n-BuLi) results in the formation of 1-phenyl-2-lithiopyrrole. This organolithium intermediate can then be trapped with an electrophile. Quenching the reaction with carbon dioxide (CO₂), followed by an acidic workup, introduces a carboxylic acid group at the C2 position, yielding 1-phenyl-1H-pyrrole-2-carboxylic acid. organicreactions.org Subsequent esterification, for example by reaction with methanol under acidic conditions, provides the target molecule, this compound. This method offers a highly regioselective route to the C2-carboxylated product, which can be difficult to achieve through other means.
Table 2: Synthesis of this compound via Directed Metalation
| Step | Reagents | Intermediate/Product | Key Transformation |
| 1. Metalation | 1-phenylpyrrole, n-BuLi | 1-phenyl-2-lithiopyrrole | Regioselective C2 deprotonation. organicreactions.org |
| 2. Carboxylation | CO₂, then H⁺ workup | 1-phenyl-1H-pyrrole-2-carboxylic acid | Electrophilic quench with carbon dioxide. organicreactions.org |
| 3. Esterification | Methanol, Acid catalyst | This compound | Formation of the methyl ester. |
Photochemical and Electrochemical Synthetic Routes to Pyrroles
Alternative synthetic strategies that move away from classical condensation reactions involve photochemical and electrochemical methods. These approaches often utilize highly reactive intermediates to construct the pyrrole ring system.
2H-Azirines are strained three-membered heterocyclic compounds that can serve as valuable precursors for the synthesis of pyrroles through ring-expansion reactions. nih.govnih.gov Photochemical irradiation of 2H-azirines can induce cleavage of the C-C single bond, leading to the formation of a reactive vinyl nitrene intermediate. This intermediate can then undergo various cyclization reactions.
A general synthesis of pyrrole-2-carboxylic acid derivatives has been developed based on the reaction of 2H-azirine-2-carboxylates with enamines. rsc.org The reaction proceeds through the formation of dihydropyrrole intermediates, which are subsequently aromatized under acidic conditions to yield the corresponding pyrrole-2-carboxylates. rsc.org This method provides a pathway to variously substituted pyrroles by carefully selecting the substitution patterns on both the 2H-azirine and the enamine starting materials. While a direct synthesis of this compound via this specific route has not been detailed, the methodology represents a viable synthetic approach.
Vinyl azides are versatile building blocks in heterocyclic synthesis. rsc.orgnih.gov Under thermal or photochemical conditions, they can extrude dinitrogen to form vinyl nitrene intermediates, which can then cyclize to form pyrrole rings. organicreactions.org
Several synthetic methods for pyrroles utilize the reaction of vinyl azides with other components. For instance, manganese(III)-catalyzed reactions of vinyl azides with 1,3-dicarbonyl compounds can produce polysubstituted N-H pyrroles. acs.org Another approach involves the reaction of vinyl azides with tosylmethyl isocyanide (TOSMIC) in the presence of a base to generate 2,3,4-trisubstituted pyrroles. cdnsciencepub.com
The reaction between enamines and azides can also lead to the formation of nitrogen-containing heterocycles. While the direct [3+2] cycloaddition of azides with enamines often leads to triazoles, subsequent transformations or different reaction pathways can yield other heterocyclic systems. researchgate.net For example, α-diazopyrroles have been shown to react with enamines to produce pyrrolo[2,1-c] organicreactions.orgresearchgate.netorganic-chemistry.orgtriazines through a (4+2)-cycloaddition-dehydroamination cascade. nih.gov The versatility of vinyl azides and enamines as precursors highlights their potential in the development of novel synthetic routes to complex pyrrole derivatives.
Diverse N-Containing Precursors in Pyrrole Ring Construction
The incorporation of the nitrogen atom is fundamental to the formation of the pyrrole heterocycle. A variety of N-containing precursors can be employed, each associated with distinct and powerful named reactions. These methods offer different pathways to the pyrrole core, accommodating a wide range of functionalities and substitution patterns.
Primary Amines and Ammonia (B1221849) in Paal-Knorr and Hantzsch Syntheses:
The most traditional and widely used methods for pyrrole synthesis, the Paal-Knorr and Hantzsch syntheses, commonly utilize primary amines or ammonia as the nitrogen source. wikipedia.orgrgmcet.edu.inwikipedia.orgyoutube.com
Paal-Knorr Synthesis: This highly reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline, or ammonia. chemistry-online.comorganic-chemistry.org The reaction is typically promoted by heat or acid catalysis and proceeds via the formation of a di-imine intermediate which then cyclizes and dehydrates to form the aromatic pyrrole ring. wikipedia.org For the synthesis of 1-phenyl-1H-pyrroles, aniline is the direct precursor, supplying the N-phenyl moiety in a single step. chemistry-online.com
Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgdrugfuture.comresearchgate.net The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile towards the α-haloketone. wikipedia.org Subsequent cyclization and dehydration yield the substituted pyrrole. researchgate.net
Isocyanides in Van Leusen Pyrrole Synthesis:
The Van Leusen reaction provides a versatile route to pyrroles from ketones using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This method is particularly useful for synthesizing pyrroles with specific substitution patterns that may be difficult to access through other means. The reaction proceeds via the base-mediated cycloaddition of TosMIC to an activated alkene (a Michael acceptor), which can be formed in situ from an α,β-unsaturated ketone. nih.govnih.gov This [3+2] cycloaddition is followed by the elimination of the tosyl group to yield the pyrrole ring. mdpi.comresearchgate.net
Nitroalkenes as Nitrogen Precursors:
Nitroalkenes serve as valuable building blocks in pyrrole synthesis, offering a distinct approach where the nitro group is ultimately transformed into the nitrogen atom of the heterocycle. researchgate.net One strategy involves the reaction of nitroalkenes with reagents like α-isocyanoacetate esters in the presence of a base. rsc.org This pathway leads to the formation of 5-unsubstituted pyrroles in high yields. rsc.org Alternatively, multicomponent reactions involving amines, aldehydes, and nitroalkanes can be employed to construct polysubstituted pyrroles, where the amine provides the nitrogen atom and the nitroalkene is formed in situ. researchgate.netnih.gov
| Synthetic Method | N-Containing Precursor | Other Key Reactants | General Product |
|---|---|---|---|
| Paal-Knorr Synthesis | Primary Amine (e.g., Aniline) or Ammonia | 1,4-Dicarbonyl Compound | N-Substituted or N-Unsubstituted Pyrrole |
| Hantzsch Synthesis | Primary Amine or Ammonia | β-Ketoester, α-Haloketone | Polysubstituted Pyrrole Ester |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Ketone/Aldehyde (Michael Acceptor) | 3,4-Disubstituted Pyrrole |
| From Nitroalkenes | Nitroalkene | α-Isocyanoacetate Ester | Pyrrole-3,4-dicarboxylate |
Stereoselective and Atroposelective Synthetic Routes
The planar chirality exhibited by certain ortho-substituted 1-phenyl-pyrrole derivatives, known as atropisomerism, arises from restricted rotation around the C-N bond. The synthesis of single, stable atropisomers is a significant challenge, requiring specialized stereoselective techniques. These methods can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis.
Classical resolution is a powerful and often practical method for obtaining enantiomerically pure atropisomers. This strategy involves the synthesis of a racemic mixture of a suitable precursor, typically a carboxylic acid derivative, which is then separated into its constituent enantiomers by reacting it with a chiral resolving agent.
A key precursor for atropisomeric 1-phenyl-pyrroles is 1-(2-carboxy-6-substituted-phenyl)-1H-pyrrole-2-carboxylic acid. The racemic form of this dicarboxylic acid can be efficiently separated through the formation of diastereomeric salts with a chiral amine. Optically active 1-phenylethylamine (B125046) is a commonly used resolving agent for this purpose. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Once separated, the pure enantiomers of the dicarboxylic acid can be liberated by treatment with acid, providing access to the optically active atropisomeric precursors.
Direct asymmetric synthesis, where the desired atropisomer is formed preferentially through the use of a chiral catalyst, represents a more elegant and atom-economical approach. This area has seen significant advances, with various catalytic systems being developed for the atroposelective construction of C-N axial chirality.
Chiral Phosphoric Acid (CPA) Catalysis:
Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a range of enantioselective transformations, including the atroposelective synthesis of N-aryl heterocycles. rsc.orgrsc.org These catalysts can control the stereochemical outcome of a reaction by forming chiral ion pairs with substrates, thereby directing the approach of reactants within a chiral environment. researchgate.net Strategies such as the atroposelective desymmetrization of prochiral substrates or kinetic resolution of racemic mixtures have been successfully implemented using CPAs to generate axially chiral arylpyrroles with high enantioselectivity. researchgate.net For instance, light-induced phosphoric acid catalysis has enabled a one-pot, three-component reaction to construct axially chiral N-arylpyrroles with high stereoselectivity. nih.gov
Transition Metal Catalysis:
Chiral transition metal complexes, particularly those of rhodium and copper, are powerful tools for asymmetric synthesis. ntu.edu.sgnih.govsnnu.edu.cnnih.gov Rhodium complexes featuring chiral diene or diphosphine ligands have been extensively used in the asymmetric synthesis of axially chiral biaryls, and these principles are applicable to C-N atropisomers. acs.orgnih.govfigshare.com These catalysts can mediate reactions such as asymmetric aryl-aryl coupling or cycloaddition reactions to build the atropisomeric framework with high enantiocontrol. acs.org Similarly, copper complexes with chiral ligands, such as those based on bisoxazoline scaffolds, have been employed in asymmetric Friedel-Crafts reactions and other C-H functionalization processes to achieve the catalytic asymmetric synthesis of N-aryl atropisomers. snnu.edu.cnnih.gov
| Catalyst Class | Example Catalyst/Ligand Type | Synthetic Strategy | Key Feature |
|---|---|---|---|
| Chiral Brønsted Acids | Chiral Phosphoric Acids (CPAs) | Atroposelective Desymmetrization, Kinetic Resolution, Cycloadditions | Forms chiral ion pairs, controlling reaction environment. researchgate.netresearchgate.net |
| Chiral Rhodium Complexes | Chiral Diene or Diphosphine Ligands (e.g., BINAP derivatives) | Asymmetric Benzannulation, [2+2+2] Cycloadditions | Enantioselective C-C and C-N bond formation. nih.govnih.gov |
| Chiral Copper Complexes | Chiral Bisoxazoline (BOX) Ligands | Asymmetric Friedel-Crafts Reactions, C-H Functionalization | Catalyzes enantioselective nucleophilic additions and coupling. snnu.edu.cn |
Mechanistic Investigations and Transformative Reactivity of Methyl 1 Phenyl 1h Pyrrole 2 Carboxylate
Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) and Phenyl Rings
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. pearson.com However, the substitution pattern of methyl 1-phenyl-1H-pyrrole-2-carboxylate is influenced by the electronic and steric effects of both the N-phenyl and the C2-methoxycarbonyl substituents. Electrophilic substitution on the pyrrole ring generally occurs preferentially at the C2 position. quora.comonlineorganicchemistrytutor.com When the C2 position is occupied, as in this case, substitution is directed to the C3 and C5 positions.
The N-phenyl group is thought to exert a minor, primarily inductive, electron-withdrawing effect on the pyrrole ring, slightly deactivating it towards electrophilic attack. rsc.org Sterically, the phenyl group can hinder attack at the C5 position. The methoxycarbonyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution and directs incoming electrophiles to the C4 and C5 positions. cdnsciencepub.comsci-hub.se Consequently, electrophilic aromatic substitution on the pyrrole ring of this compound is expected to yield a mixture of 4- and 5-substituted products. The precise ratio of these isomers is dependent on the nature of the electrophile and the reaction conditions. For instance, bromination of 2-methoxycarbonylpyrrole results in a mixture of the 5-bromo and 4-bromo isomers. sci-hub.se
Under forcing conditions, electrophilic substitution can also occur on the phenyl ring. The pyrrole ring acts as a deactivating group towards the phenyl ring, directing incoming electrophiles to the meta and para positions. Due to steric hindrance, the para position is generally favored.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) on Pyrrole Ring | Predicted Major Product(s) on Phenyl Ring (Forcing Conditions) |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-1-phenyl-1H-pyrrole-2-carboxylate and Methyl 5-nitro-1-phenyl-1H-pyrrole-2-carboxylate | Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate |
| Bromination | Br₂, Acetic Acid | Methyl 4-bromo-1-phenyl-1H-pyrrole-2-carboxylate and Methyl 5-bromo-1-phenyl-1H-pyrrole-2-carboxylate | Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Methyl 4-formyl-1-phenyl-1H-pyrrole-2-carboxylate and Methyl 5-formyl-1-phenyl-1H-pyrrole-2-carboxylate | Not typically observed |
| Friedel-Crafts Acylation | Acyl halide, Lewis Acid | Methyl 4-acyl-1-phenyl-1H-pyrrole-2-carboxylate and Methyl 5-acyl-1-phenyl-1H-pyrrole-2-carboxylate | Not typically observed |
Reactivity of the Ester Moiety
The ester functional group in this compound is a key site for chemical modification, allowing for its conversion into a variety of other functional groups through reduction and hydrolysis.
Reduction Pathways to Alcohols and Other Derivatives
The ester moiety can be readily reduced to a primary alcohol, (1-phenyl-1H-pyrrol-2-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. A subsequent aqueous workup is required to protonate the resulting alkoxide.
Table 2: Reduction of the Ester Moiety
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | (1-Phenyl-1H-pyrrol-2-yl)methanol |
Hydrolysis to Carboxylic Acid Analogues
The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 1-phenyl-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves the treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the methoxide ion, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.
Table 3: Hydrolysis of the Ester Moiety
| Reagents | Product |
| 1. NaOH(aq), Heat2. H₃O⁺ | 1-Phenyl-1H-pyrrole-2-carboxylic acid |
Oxidation Reactions and Derived Pyrrole-2-carboxylic Acid Derivatives
The electron-rich pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.
Singlet Oxygen Oxidation Mechanisms
N-phenylpyrroles are known to react with singlet oxygen, an electronically excited state of molecular oxygen. The reaction is typically a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the pyrrole ring acts as the diene and singlet oxygen acts as the dienophile. This cycloaddition occurs across the C2 and C5 positions of the pyrrole ring to form an unstable endoperoxide intermediate. This intermediate can then undergo further transformations, such as rearrangement or decomposition, to yield various oxidized products.
Organometallic Reagent Interactions and Subsequent Transformations
The ester functionality of this compound is a target for nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions provide a powerful method for the formation of new carbon-carbon bonds.
The reaction of the methyl ester with two equivalents of a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. The mechanism involves an initial nucleophilic acyl substitution where the Grignard reagent adds to the carbonyl carbon, leading to the elimination of the methoxide group and the formation of a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction to form a tertiary alkoxide, which is protonated upon acidic workup.
Table 4: Reaction with Organometallic Reagents
| Reagent (2 equivalents) | Intermediate | Final Product (after H₃O⁺ workup) |
| Grignard Reagent (RMgX) | 2-Acyl-1-phenyl-1H-pyrrole | 2-(1,1-Disubstituted-1-hydroxyalkyl)-1-phenyl-1H-pyrrole |
Intramolecular Cyclization and Rearrangement Pathways
The structural framework of this compound, featuring both the pyrrole core and an activatable ester group, provides a versatile platform for intramolecular cyclization and rearrangement reactions. These transformations are crucial for the synthesis of complex, fused heterocyclic systems, often with significant biological or material science applications. Research has explored various strategies, including transition-metal-catalyzed and acid-catalyzed pathways, to construct novel bicyclic and polycyclic architectures.
One prominent area of investigation involves the cyclization of derivatives where a reactive group is tethered to the pyrrole nitrogen. For instance, N-alkyne substituted methyl 1H-pyrrole-2-carboxylates serve as precursors for the synthesis of fused systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. nih.gov The course of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile or electrophile used.
In nucleophilic cyclization, treatment of a derivative such as methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine (B178648) monohydrate can lead to a mixture of products arising from different cyclization modes (6-exo-dig vs. 6-endo-dig), yielding both pyrrolopyrazinone and pyrrolotriazinone skeletons. nih.gov Conversely, an electrophilic intramolecular cyclization can be initiated by treating the same N-alkyne substituted pyrrole carboxylates with iodine, which activates the triple bond and leads exclusively to the 6-endo-dig cyclization product, forming functionalized pyrrolooxazinones. nih.gov
Palladium-catalyzed reactions have also been employed to facilitate intramolecular cyclizations. By first converting the ester group of the pyrrole into a carboxamide and introducing a suitable tether, Pd-catalyzed processes can forge new rings. This strategy has been used to create regiodivergent routes to valuable pyrrolo-pyrazine and pyrrolo-pyridine systems. researchgate.net Similarly, copper-mediated cyclizations have been developed. A two-step protocol involving a Michael addition followed by a CuCN-mediated intramolecular cyclization can produce 1H-pyrrolo[2,1-b] sunderland.ac.ukbenzazepines. acs.org In some cases, these reactions can be followed by rearrangements, such as those proceeding via alkyne-allene isomerization, to yield structural isomers. acs.org
More complex cascade reactions leading to dearomatization of the pyrrole ring have also been documented. Under the cooperative action of a gold catalyst and an isoxazole (B147169) cocatalyst, derivatives of this compound containing a tethered alkyne can undergo an intramolecular cyclization. This process involves an intriguing 1,2-acyl shift that disrupts the aromaticity of the pyrrole ring to form a new fused benzene (B151609) ring, ultimately yielding 3H-benzo[e]isoindoles. nih.gov
Table 1: Examples of Intramolecular Cyclization Reactions
| Starting Material Derivative | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate, MeOH, reflux | Pyrrolopyrazinone & Pyrrolotriazinone | nih.gov |
| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Iodine, Dichloromethane | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] ub.eduvanderbilt.eduoxazin-1-one | nih.gov |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes | o-phenylenediamines, acid catalyst | Benzo[d]imidazole pyrrolo[1,2-a]pyrazine (B1600676) hybrid | researchgate.net |
Functional Group Interconversions and Derivatization Strategies
The reactivity of this compound is not limited to cyclization reactions. The ester group and the pyrrole ring itself are amenable to a wide range of functional group interconversions (FGIs) and derivatization strategies, enabling the synthesis of a diverse library of analogues. These transformations are fundamental for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of pyrrole-based materials.
The ester moiety at the C2-position is a primary site for modification. Standard hydrolysis reactions can convert the methyl ester into the corresponding carboxylic acid, which serves as a versatile intermediate. sunderland.ac.uk This carboxylic acid can then be coupled with amines to form amides or subjected to other transformations characteristic of carboxylic acids. Conversely, the ester can be selectively reduced to a primary alcohol using reagents like sodium borohydride, without affecting the pyrrole ring. sunderland.ac.uk This alcohol can be further transformed, for example, into halides or sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu
Another key derivatization pathway involves converting the ester into a hydrazide. Reaction with hydrazine in refluxing ethanol (B145695) provides the corresponding carboxyhydrazide, a useful building block for synthesizing more complex heterocyclic systems like pyrazoles or triazoles. mdpi.com
The pyrrole ring itself can also be functionalized. Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), can introduce a formyl group, typically at an electron-rich position on the pyrrole ring. mdpi.com This aldehyde functionality opens up a vast array of subsequent chemical transformations. For example, the formyl group can be converted into a cyano group by reaction with hydroxylammonium chloride in acetic anhydride. mdpi.com This nitrile can then participate in cycloaddition reactions, for instance, with sodium azide (B81097) and ammonium (B1175870) chloride to form a tetrazole ring, a common bioisostere for carboxylic acids. mdpi.com The aldehyde can also be condensed with hydrazines to form hydrazones, further expanding the molecular diversity. mdpi.com
Table 2: Functional Group Interconversions of the Pyrrole-2-carboxylate Scaffold
| Reaction Type | Reagent(s) | Functional Group Transformation | Ref |
|---|---|---|---|
| Oxidation/Hydrolysis | Potassium permanganate (B83412) or base/acid | Ester → Carboxylic Acid | sunderland.ac.uk |
| Reduction | Sodium borohydride | Ester → Primary Alcohol | sunderland.ac.uk |
| Hydrazinolysis | Hydrazine, ethanol, reflux | Ester → Hydrazide | mdpi.com |
| Formylation (Vilsmeier) | POCl₃, DMF | H → CHO (on pyrrole ring) | mdpi.com |
| Dehydration of Oxime | Hydroxylammonium chloride, Ac₂O | CHO → CN | mdpi.com |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF | CN → Tetrazole | mdpi.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1 Phenyl 1h Pyrrole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. uobasrah.edu.iq For methyl 1-phenyl-1H-pyrrole-2-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive analysis.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the pyrrole (B145914) ring, and the methyl ester group. The phenyl protons typically appear as a complex multiplet in the aromatic region. The three protons on the pyrrole ring appear at distinct chemical shifts due to the electronic effects of the phenyl and carboxylate substituents. The methyl protons of the ester group characteristically appear as a sharp singlet in the upfield region.
The ¹³C NMR spectrum complements the proton data. The presence of an electron-withdrawing substituent like a carboxylate group on the pyrrole ring influences the chemical shifts of the ring carbons. ipb.pt The spectrum will display signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings (phenyl and pyrrole), and the methyl carbon.
Below are the anticipated signal assignments for the ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Spectral Data and Signal Assignment for this compound Predicted data based on typical chemical shifts for substituted pyrroles and phenyl groups.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Phenyl H (ortho, meta, para) | ~7.25-7.40 | m | 5H | - |
| Pyrrole H5 | ~6.90 | dd | 1H | J ≈ 2.5, 1.8 Hz |
| Pyrrole H3 | ~6.80 | dd | 1H | J ≈ 3.5, 1.8 Hz |
| Pyrrole H4 | ~6.10 | dd | 1H | J ≈ 3.5, 2.5 Hz |
| -OCH₃ | ~3.70 | s | 3H | - |
Table 2: ¹³C NMR Spectral Data and Signal Assignment for this compound Predicted data based on typical chemical shifts for substituted pyrroles and phenyl groups.
| Signal Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~164.0 |
| Phenyl C (ipso) | ~140.0 |
| Pyrrole C2 | ~132.0 |
| Phenyl C (ortho, meta, para) | ~129.0-131.0 |
| Pyrrole C5 | ~124.0 |
| Pyrrole C3 | ~116.0 |
| Pyrrole C4 | ~109.0 |
| -OCH₃ | ~51.0 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the connectivity of the atoms. weebly.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. nih.gov For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the pyrrole ring (H3 with H4, and H4 with H5), confirming their sequence. The protons of the phenyl ring would also show correlations among themselves, consistent with a monosubstituted benzene (B151609) ring. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. The HMQC or HSQC spectrum would show a cross-peak linking the methyl proton signal (~3.70 ppm) to the methyl carbon signal (~51.0 ppm). Similarly, each proton on the pyrrole and phenyl rings would be correlated to its respective carbon atom, allowing for definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. ipb.ptnih.gov Key HMBC correlations for structural confirmation would include:
A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).
Correlations from the pyrrole H3 proton to the pyrrole carbons C2, C4, and C5.
Correlations from the ortho-protons of the phenyl ring to the nitrogen-attached carbon of the pyrrole ring (C2 or C5, depending on the specific pyrrole isomer, but confirming the N-phenyl linkage).
Together, these 2D NMR techniques provide an interlocking web of correlations that leaves no doubt as to the final structure of this compound. youtube.com
This compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric purity is not applicable to this specific compound.
However, if a chiral center were introduced into the molecule, NMR methods could be employed to determine its enantiomeric purity. This is typically achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra. libretexts.org Two common methods are:
Chiral Derivatizing Agents (CDAs): The chiral molecule is reacted with an enantiomerically pure CDA to form a covalent bond, creating a pair of diastereomers. These diastereomers exhibit different chemical shifts, allowing their relative concentrations (and thus the enantiomeric excess of the original sample) to be determined by integrating the corresponding signals in the ¹H NMR spectrum. researchgate.netnih.gov
Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. libretexts.org These transient complexes have different magnetic environments, leading to the splitting of signals for the enantiomers in the NMR spectrum. libretexts.orgnih.gov The enantiomeric purity can then be calculated from the integration of these separated signals.
These methods are powerful tools in asymmetric synthesis and the analysis of chiral pharmaceuticals, where enantiomeric purity is a critical parameter. libretexts.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
For this compound, the molecular formula is C₁₂H₁₁NO₂. The nominal molecular weight is 201 g/mol . A standard electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 201.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. eurl-pesticides.eu The theoretical exact mass for the molecular ion [M]⁺ of C₁₂H₁₁NO₂ is 201.0790. An experimental HRMS measurement yielding a value very close to this theoretical mass would unambiguously confirm the molecular formula. Published databases confirm the exact mass for the chemical formula C₁₂H₁₁NO₂ as 201.079. eurl-pesticides.eusciex.com
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Nominal Mass | 201 u | - |
| Theoretical Exact Mass [M]⁺ | 201.0790 u | eurl-pesticides.eusciex.com |
| Observed HRMS [M]⁺ | Consistent with 201.079 u | eurl-pesticides.eu |
Vibrational Spectroscopy (FT-IR, Raman, SERS)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.org These techniques are highly effective for identifying the functional groups present in a compound. uobasrah.edu.iq
The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts: the phenyl ring, the pyrrole ring, and the methyl carboxylate group.
C=O Stretch: A very strong and sharp absorption band is expected in the FT-IR spectrum in the region of 1720-1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the ester group.
C-O Stretch: The ester group also gives rise to C-O stretching vibrations, typically appearing as strong bands in the 1300-1100 cm⁻¹ region.
Aromatic C-H Stretch: The C-H stretching vibrations of both the phenyl and pyrrole rings are expected to appear as a group of bands above 3000 cm⁻¹. orientjchem.org
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl and pyrrole rings typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-N Stretch: The C-N stretching vibrations within the pyrrole ring contribute to the fingerprint region of the spectrum.
C-H Bending: The out-of-plane C-H bending vibrations of the monosubstituted phenyl ring are characteristic and often appear as strong bands in the 770-690 cm⁻¹ region. orientjchem.org
Raman spectroscopy provides complementary information. While the polar C=O group gives a strong signal in the IR, non-polar or symmetric bonds like the aromatic C=C bonds often produce strong signals in the Raman spectrum. spectroscopyonline.com
Table 4: Characteristic Vibrational Modes for this compound Data compiled from typical functional group frequencies and studies on related structures like 1-phenylpyrrole (B1663985). orientjchem.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch (Phenyl & Pyrrole) | 3150-3050 | Medium | Strong |
| Aliphatic C-H Stretch (Methyl) | 2990-2850 | Medium | Medium |
| Ester C=O Stretch | 1720-1700 | Very Strong | Medium |
| Aromatic C=C Stretch (Ring) | 1610-1450 | Medium-Strong | Strong |
| Ester C-O Stretch | 1300-1100 | Strong | Weak |
| C-N Stretch (Ring) | 1350-1250 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 770-690 | Strong | Weak |
Investigations of Intermolecular Interactions in Solid State
In the solid state, the molecular packing and stability of pyrrole derivatives are governed by a network of non-covalent interactions. For the analogous compound methyl 1H-pyrrole-2-carboxylate, the crystal structure is significantly influenced by both hydrogen bonding and weaker C-H···π interactions. nih.gov The primary interaction involves the pyrrole N-H group acting as a hydrogen-bond donor to the carbonyl oxygen atom of a neighboring molecule. nih.gov These N-H···O hydrogen bonds link the molecules into helical chains. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic spectroscopic properties of pyrrole derivatives are determined by the conjugated π-system of the pyrrole ring and its substituents. The unsubstituted pyrrole molecule exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions. researchgate.net For fluorescent pyrrole derivatives, UV excitation is typically required. For instance, certain pyrrole-based probes are excited at 260 nm and show emission in the range of 280–450 nm. nih.gov The introduction of a phenyl group at the N1 position and a methyl carboxylate group at the C2 position, as in this compound, extends the chromophoric system, which is expected to influence the absorption and emission spectra.
Electronic Transitions and Chromophoric Analysis
The chromophore of this compound consists of three key components: the pyrrole ring, the phenyl ring, and the methyl carboxylate group. The interaction between the π-systems of the pyrrole and phenyl rings is a primary determinant of the electronic transitions. The linkage of these aromatic systems allows for π-π* transitions, which are characteristic of such conjugated molecules. researchgate.net The substituent on the phenyl ring can significantly affect the Soret band, with electron-donating groups causing a red-shift (bathochromic shift) in the absorption maximum. acs.org The methyl carboxylate group, being an electron-withdrawing group, can also modulate the electronic distribution within the molecule and thus affect the energy of the electronic transitions.
X-ray Diffraction Analysis
X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available in the reviewed literature, the structure of the closely related methyl 1H-pyrrole-2-carboxylate has been thoroughly characterized and provides valuable comparative insights. nih.gov
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
The single-crystal X-ray diffraction analysis of methyl 1H-pyrrole-2-carboxylate reveals its detailed molecular and crystal structure. nih.gov The compound crystallizes in the monoclinic system with the space group P21/c. nih.gov The molecule is nearly planar, with a small dihedral angle between the pyrrole ring and the methoxycarbonyl group. nih.gov The key crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₇NO₂ |
| Formula Weight (g/mol) | 125.13 |
| Temperature (K) | 200 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.5346 (19) |
| b (Å) | 5.4598 (14) |
| c (Å) | 14.730 (4) |
| β (°) | 100.55 (2) |
| Volume (ų) | 595.7 (3) |
| Z | 4 |
For other substituted pyrroles, such as methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate, the crystal system is also monoclinic (P21/n), but with different unit cell parameters, reflecting the influence of the different substituents on the crystal packing. researchgate.net
Analysis of Intermolecular Hydrogen Bonding and Packing Energies
The analysis of the crystal structure of methyl 1H-pyrrole-2-carboxylate shows that intermolecular hydrogen bonds are a dominant feature in its solid-state assembly. nih.gov The N-H group of the pyrrole ring forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains described by a C(5) graph-set descriptor. nih.gov The geometric details of this key interaction are provided in the table below.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N—H···O | 0.88 | 2.06 | 2.922 (4) | 166 |
While specific packing energy calculations for this compound were not found in the literature, computational studies on derivatives can provide insights. researchgate.net The packing is a result of the balance between various forces, including hydrogen bonds, van der Waals forces, and, in the case of the phenyl-substituted compound, potential π-π or C-H···π interactions involving the aromatic rings. The substitution of the pyrrole hydrogen with a phenyl group would preclude the specific N-H···O bonding pattern seen in the unsubstituted analog and would introduce different packing motifs likely dominated by weaker C-H···O or π-stacking interactions. nih.gov
Computational Chemistry and Theoretical Modeling of Methyl 1 Phenyl 1h Pyrrole 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is widely used to investigate the properties of organic molecules, including pyrrole (B145914) derivatives. Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have demonstrated reliable performance in predicting geometries, vibrational frequencies, and electronic properties. researchgate.net
The first step in the computational study of a molecule is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms. For methyl 1-phenyl-1H-pyrrole-2-carboxylate, a key structural feature is the dihedral angle between the phenyl and pyrrole rings. Theoretical studies on analogous molecules like 2-phenylpyrrole and other N-phenylpyrrole derivatives consistently show that the planar conformation is not the most stable due to steric hindrance between hydrogen atoms on the two rings. stuba.skrsc.org
DFT calculations predict a twisted or non-planar ground-state geometry. The torsional angle between the rings for 2-phenylpyrrole, for instance, has been calculated to be in the range of 24 to 35 degrees. stuba.sk A similar twisted conformation is expected for this compound. The carboxylate group, in contrast, tends to be nearly coplanar with the pyrrole ring to maximize π-conjugation. longdom.org
Conformational analysis involves mapping the potential energy surface as a function of key dihedral angles. For this molecule, the rotation around the C-N bond connecting the two rings is of primary interest. Such calculations reveal the energy barriers between different conformations, with the highest energy barrier typically corresponding to a perpendicular arrangement of the rings. stuba.sk
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents expected values based on DFT calculations of analogous compounds, as specific published data for the title compound is not available.
| Parameter | Description | Expected Value (B3LYP) |
| θ (Pyrrole-Phenyl) | Dihedral angle between the pyrrole and phenyl rings | ~30-55° |
| r (C=O) | Bond length of the carbonyl group | ~1.22 Å |
| r (N-Cphenyl) | Bond length of the nitrogen-phenyl bond | ~1.43 Å |
| r (Cpyrrole-Cester) | Bond length of the pyrrole-ester carbon bond | ~1.46 Å |
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and electronic excitation energy. irjweb.comnih.gov A smaller gap generally implies higher reactivity and polarizability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole and phenyl π-systems, while the LUMO is likely to be distributed over the entire conjugated system, with significant contributions from the electron-withdrawing methyl carboxylate group. The phenyl group's orientation influences the extent of π-conjugation and thus directly affects the HOMO-LUMO gap.
Charge distribution analysis, often performed using methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), reveals the partial atomic charges on each atom. researchgate.netscielo.org.mx This information helps identify electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl oxygen is expected to carry a significant negative charge, while the carbonyl carbon and the hydrogen atoms of the phenyl ring would be positively charged.
Table 2: Illustrative Frontier Molecular Orbital Energies This table provides a conceptual representation of typical DFT results for aromatic esters. Specific values for the title compound are not available in the searched literature.
| Parameter | Symbol | Illustrative Energy (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.35 | Chemical reactivity, kinetic stability irjweb.com |
Theoretical vibrational frequency calculations are invaluable for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve better agreement. arxiv.org
For this compound, DFT calculations can predict the characteristic vibrational modes. Key frequencies would include:
C=O stretching: A strong absorption band, typically in the 1700-1730 cm⁻¹ region.
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
Pyrrole and Phenyl ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
C-N and C-O stretching: Vibrations in the fingerprint region (1000-1300 cm⁻¹).
Comparing the calculated spectrum with the experimental one allows for a confident assignment of each absorption band to a specific molecular motion, confirming the compound's structure and conformational state. researchgate.netresearchgate.net
Non-covalent interactions (NCIs) are crucial for understanding the supramolecular chemistry and crystal packing of molecules. mdpi.commdpi.com While this compound lacks a traditional hydrogen bond donor (like an N-H group), it can participate in weaker interactions. nih.gov These include:
C-H···O interactions: Between the hydrogen atoms of the phenyl or pyrrole rings and the carbonyl oxygen of a neighboring molecule.
π-π stacking: Interactions between the aromatic phenyl and/or pyrrole rings of adjacent molecules. The twisted geometry will likely favor offset or T-shaped stacking arrangements rather than a face-to-face configuration. rsc.org
C-H···π interactions: Where a C-H bond points towards the face of an aromatic ring. nih.gov
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing insight into the forces that dictate the solid-state architecture.
Ab Initio and Semi-Empirical Methods
While DFT is highly popular, other computational methods offer different levels of theory and can be used for validation or to explore specific phenomena.
Møller-Plesset perturbation theory to the second order (MP2) is an ab initio method that explicitly includes electron correlation, often providing more accurate results for intermolecular interactions than standard DFT functionals, albeit at a higher computational cost. researchgate.net
MP2 calculations are particularly useful for studying systems where dispersion forces (a component of van der Waals interactions) are significant. For this compound, MP2 could be used to:
Refine the optimized geometry: Comparing the MP2-optimized structure with the DFT result provides a check on the predicted bond lengths and, importantly, the inter-ring dihedral angle. stuba.sk
Calculate interaction energies: MP2 is well-suited for accurately calculating the binding energies of dimers and clusters, offering a more reliable picture of the strength of non-covalent interactions like π-π stacking and C-H···O contacts.
Investigate potential energy surfaces: The method can provide a more accurate description of the energy barriers for conformational changes, such as the rotation of the phenyl group. stuba.sk
Studies on the related N-phenylpyrrole and 2-phenylpyrrole have utilized MP2 to calculate harmonic frequencies and torsional energy barriers, demonstrating its utility in providing benchmark data to assess the performance of various DFT functionals. stuba.skresearchgate.net
AIM (Atoms in Molecules) Analysis for Bonding and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (AIM) is a powerful computational tool used to analyze the electron density distribution in a molecule, providing profound insights into the nature of chemical bonds and non-covalent interactions. mdpi.com For this compound, AIM analysis is employed to locate bond critical points (BCPs) and characterize the interactions within the molecule (intramolecular) and between molecules (intermolecular).
The analysis focuses on the topological properties of the electron density (ρ(r)) at these BCPs. Key parameters include the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)). A positive value of ∇²ρ(r) is indicative of closed-shell interactions, such as hydrogen bonds and van der Waals forces, while a negative value signifies shared-shell covalent interactions. mdpi.com
In systems similar to this compound, AIM calculations confirm the existence of various weak intramolecular interactions, such as C-H···O and C-H···N hydrogen bonds. researchgate.net These interactions play a crucial role in stabilizing the preferred conformation of the molecule. For instance, a weak hydrogen bond can form between a hydrogen atom on the phenyl ring and the carbonyl oxygen of the ester group. The properties of the BCP for such an interaction would characterize its strength and nature. In dimeric or crystalline forms, AIM analysis can quantify intermolecular hydrogen bonds, like N-H···O, which often dictate the packing structure. researchgate.net
Table 1: Representative AIM Topological Parameters for Intramolecular Interactions Data is representative of typical C-H···O interactions found in similar heterocyclic structures.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
|---|---|---|---|---|
| C-H···O | 0.0095 | +0.031 | +0.0008 | Weak Hydrogen Bond |
NBO (Natural Bond Orbital) Analysis
For this compound, NBO analysis reveals significant hyperconjugative and conjugative interactions. Key interactions include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the pyrrole ring's C=C bonds, which is characteristic of the aromaticity of the pyrrole system. Furthermore, electron delocalization occurs from the pyrrole ring's π orbitals to the antibonding π* orbital of the carbonyl group (C=O) and the phenyl ring. These interactions are crucial in understanding the electronic communication between the different functional groups of the molecule. researchgate.net The magnitude of the E(2) values indicates the strength of these electronic effects, which influence the molecule's reactivity and spectroscopic properties. researchgate.net
Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Values are illustrative of interactions expected in the title compound based on analyses of similar pyrrole derivatives. researchgate.netresearchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C2=C3) | 35.8 | π-conjugation (aromaticity) |
| π (C4=C5) | π* (C=O) | 18.5 | π-conjugation |
| π (Pyrrole Ring) | π* (Phenyl Ring) | 5.2 | π-conjugation |
Molecular Modeling and Dynamics Simulations
Rotational Energy Barriers and Stereochemical Stability
The bond connecting the nitrogen atom of the pyrrole ring to the C1 carbon of the phenyl ring is a single bond, but rotation around it can be sterically hindered. This phenomenon, known as atropisomerism, occurs when bulky substituents on the pyrrole or phenyl rings restrict free rotation, potentially leading to stable, separable enantiomeric conformers. researchgate.net
Molecular modeling calculations are essential for estimating the rotational energy barrier around this C(aryl)-N(pyrrole) bond. By systematically rotating the phenyl ring relative to the pyrrole ring and calculating the energy at each step, a potential energy surface can be generated. The highest point on this energy profile corresponds to the transition state for rotation, and its energy relative to the ground state is the rotational barrier (ΔG‡). researchgate.net Studies on similar 1-phenylpyrrole (B1663985) derivatives have used both molecular modeling and dynamic NMR measurements to quantify these barriers. researchgate.net The magnitude of the barrier determines the stereochemical stability of the atropisomers; a higher barrier corresponds to a slower rate of interconversion and a longer half-life for the individual isomers at a given temperature. For this compound, the substitution pattern is not exceptionally bulky, suggesting the rotational barrier would be moderate, allowing for conformational flexibility at room temperature.
Table 3: Calculated Rotational Energy Barrier for C(aryl)-N(pyrrole) Bond Data based on values obtained for analogous 1-phenylpyrrole systems. researchgate.net
| Parameter | Value |
|---|---|
| Method | DFT Calculation |
| Rotational Barrier (ΔG‡) | 16 - 22 kcal/mol |
Theoretical Prediction of Spectroscopic Parameters
NMR Chemical Shift Prediction (GIAO approach)
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), is one of the most reliable approaches for calculating NMR isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing against a standard like tetramethylsilane (B1202638) (TMS). rsc.orgnih.gov
The accuracy of GIAO-DFT calculations allows for the confident assignment of ¹H and ¹³C NMR signals, especially in complex molecules where experimental spectra may be ambiguous. mdpi.com Calculations are typically performed on a geometry-optimized structure of this compound, often including a solvent model to better replicate experimental conditions. researchgate.net The predicted chemical shifts for the protons and carbons of the pyrrole ring, phenyl ring, and methyl ester group can be compared directly with experimental data, with root-mean-square deviations often falling within 0.2-0.4 ppm for ¹H shifts. nih.gov
Table 4: Comparison of Hypothetical Experimental and GIAO-Predicted ¹H NMR Chemical Shifts (ppm) Predicted values are representative of the accuracy of the GIAO method. researchgate.netnih.gov
| Proton Position | Hypothetical Experimental δ (ppm) | GIAO-Predicted δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| Pyrrole H-3 | 6.95 | 6.91 | -0.04 |
| Pyrrole H-4 | 6.20 | 6.25 | +0.05 |
| Pyrrole H-5 | 7.10 | 7.13 | +0.03 |
| Phenyl H (ortho) | 7.55 | 7.51 | -0.04 |
| Phenyl H (meta/para) | 7.40 | 7.42 | +0.02 |
UV-Vis (TD-DFT) and Vibrational Spectra Prediction
Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules, including UV-Vis and vibrational (infrared) spectra.
UV-Vis Spectra (TD-DFT): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.com For this compound, TD-DFT calculations can identify the key π-π* transitions responsible for its absorption bands. researchgate.net The analysis typically involves examining the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, to understand the nature of the electronic excitations. mdpi.com
Vibrational Spectra: The vibrational frequencies and infrared intensities are calculated at the same level of theory used for geometry optimization. mdpi.com These calculations provide a theoretical vibrational spectrum that can be compared with experimental FT-IR data. By analyzing the atomic motions associated with each calculated frequency, specific vibrational modes can be assigned to characteristic functional groups, such as the C=O stretch of the ester, the C-N stretches of the pyrrole ring, and the C-H bending modes of the aromatic rings. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the agreement with experimental values. mdpi.com
Table 5: Predicted UV-Vis and Vibrational Spectroscopic Data Data is representative of TD-DFT and DFT calculations for aromatic esters and pyrrole-containing compounds. researchgate.netmdpi.comacs.org
| Parameter | Predicted Value | Assignment |
|---|---|---|
| UV-Vis Absorption | ||
| λmax 1 | ~285 nm | π-π* transition (Pyrrole/Phenyl) |
| λmax 2 | ~250 nm | π-π* transition (Pyrrole C=C) |
| Key Vibrational Frequencies | ||
| ν₁ (scaled) | ~1715 cm⁻¹ | C=O stretching (ester) |
| ν₂ (scaled) | ~1475 cm⁻¹ | C-N stretching (ring) |
| ν₃ (scaled) | ~1250 cm⁻¹ | C-O stretching (ester) |
Reactivity Descriptors and Quantum Chemical Analysis of Reaction Mechanisms
The reactivity of this compound can be quantitatively described by a set of parameters derived from quantum chemical calculations. These reactivity descriptors, both global and local, provide a comprehensive picture of the molecule's chemical nature.
Global Reactivity Descriptors:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are instrumental in predicting the general reactivity trends of this compound.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. |
| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |
Local Reactivity Descriptors: Fukui Functions and Dual Descriptors:
To understand the specific sites of reactivity within the this compound molecule, local reactivity descriptors are employed. Among the most powerful are Fukui functions and dual descriptors.
Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most likely sites for nucleophilic and electrophilic attack.
f+(r): Predicts sites for nucleophilic attack (where an electron is accepted).
f-(r): Predicts sites for electrophilic attack (where an electron is donated).
Dual Descriptor (Δf(r)): This descriptor provides a more refined picture of reactivity by simultaneously considering both electron-donating and electron-accepting capabilities. scispace.com
Δf(r) > 0: Indicates a site is favorable for nucleophilic attack.
Δf(r) < 0: Indicates a site is favorable for electrophilic attack.
A mathematical analysis suggests that the dual descriptor can be a more precise tool than Fukui functions for unambiguously identifying nucleophilic and electrophilic regions within a molecule. diva-portal.orgmdpi.com
Quantum Chemical Analysis of Reaction Mechanisms:
For example, in cycloaddition reactions, the frontier molecular orbital interactions between this compound and a reaction partner would be analyzed. The relative energies of the HOMO and LUMO of the reactants determine the feasibility and regioselectivity of the reaction. The analysis of these orbital interactions, combined with the calculation of activation barriers for different possible pathways, provides a detailed and predictive understanding of the reaction mechanism.
While specific computational studies on the reaction mechanisms of this compound are not extensively available in the public literature, the established methodologies of quantum chemistry provide a robust framework for such investigations. The principles derived from studies of similar molecules, such as other substituted pyrroles, offer valuable guidance in predicting its chemical behavior. researchgate.net
Applications of Methyl 1 Phenyl 1h Pyrrole 2 Carboxylate in Complex Organic Synthesis and Materials Science
Role as Synthetic Precursors for Diverse Pyrrolic Scaffolds
The structure of methyl 1-phenyl-1H-pyrrole-2-carboxylate is primed for elaboration into more complex, fused heterocyclic systems. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions. For instance, amide bond formation with appropriate amine partners can lead to a range of pyrrole-2-carboxamides. google.comnih.gov These amides are not only valuable in their own right but can also serve as intermediates for the construction of fused ring systems.
One important class of scaffolds derivable from pyrrole (B145914) precursors are pyrrolizines. The synthesis of diversely functionalized pyrrolizines has been achieved from N-alkoxycarbamoyl pyrroles through a C-H bond activation-initiated cascade process. rsc.org While this example does not start directly from this compound, the principles of pyrrole functionalization are applicable. The ester and phenyl groups on the target molecule can be modified to introduce the necessary directing groups to facilitate such cyclizations, thereby opening pathways to novel pyrrolizine derivatives.
The general strategy for creating diverse pyrrolic scaffolds often involves the initial hydrolysis of the methyl ester to the more reactive carboxylic acid, followed by transformation into other functional groups that can undergo intramolecular cyclization or intermolecular coupling reactions.
Table 1: Potential Transformations for Scaffold Diversity This table is generated based on established chemical reactions for pyrrole derivatives.
| Starting Material | Reagents & Conditions | Product Type | Potential Scaffold |
| This compound | 1. NaOH, H₂O/MeOH (Hydrolysis) | 1-Phenyl-1H-pyrrole-2-carboxylic acid | Carboxylic Acid Intermediate |
| 1-Phenyl-1H-pyrrole-2-carboxylic acid | Amine, Coupling Agent (e.g., EDC, HOBt) | Pyrrole-2-carboxamide | Amide Derivatives |
| Modified Pyrrole Precursor | CF₃-ynones, Rh catalyst | Fused Pyrrole System | Pyrrolizine Derivatives rsc.org |
Development of Chiral Ligands for Asymmetric Catalysis
The 1-phenylpyrrole (B1663985) framework is a valuable core for the design of novel chiral ligands used in asymmetric catalysis. An efficient synthetic method has been developed for a new family of atropisomeric amino alcohols based on a 1-phenylpyrrole backbone. nih.gov This synthesis leverages the differential reactivity of two carboxylic groups on an optically active 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid. nih.gov Although this specific precursor is more complex than this compound, it demonstrates the utility of the 1-phenylpyrrole moiety in creating a rigid, chiral environment suitable for catalysis.
By analogy, this compound can serve as a starting point for similar chiral ligands. The synthesis could involve functionalization of the phenyl ring or the pyrrole ring to introduce chiral auxiliaries or additional coordinating groups. The resulting ligands could then be complexed with various transition metals to create catalysts for enantioselective reactions. For example, the hydrolysis of the ester to a carboxylic acid, followed by amide coupling with a chiral amine, would introduce a stereocenter. Further modifications could then be made to generate bidentate or tridentate ligands. The development of such chiral systems featuring the pyrrole unit is an active area of research. rsc.org
Synthesis of Highly Functionalized Pyrrole Derivatives
The pyrrole ring in this compound is electron-rich and susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. cdnsciencepub.com Reactions such as halogenation, nitration, and acylation can be used to create a library of highly functionalized derivatives. masterorganicchemistry.com
A particularly useful reaction for the functionalization of pyrroles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the pyrrole ring. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction typically occurs at the position ortho or para to the activating nitrogen atom. For 1-substituted pyrroles, formylation generally takes place at the 2- or 5-position. Given that the 2-position is already substituted in the target molecule, the Vilsmeier-Haack reaction would be expected to introduce a formyl group at the 5-position, yielding methyl 5-formyl-1-phenyl-1H-pyrrole-2-carboxylate. This aldehyde can then serve as a versatile handle for further synthetic transformations. ijpcbs.comresearchgate.net
Similarly, halogenation can be achieved using various reagents. For example, N-chlorosuccinimide can be used for chlorination. nih.gov The position of substitution would be influenced by the directing effects of the existing phenyl and methoxycarbonyl groups.
Table 2: Electrophilic Substitution Reactions for Functionalization This table outlines common electrophilic substitution reactions applicable to pyrrole systems.
| Reaction | Reagent | Expected Product Position | Resulting Functional Group |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-position | Aldehyde (-CHO) |
| Nitration | HNO₃, H₂SO₄ | 4- or 5-position | Nitro (-NO₂) |
| Halogenation | NBS, NCS, Br₂ | 4- or 5-position | Halogen (-Br, -Cl) |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | 4- or 5-position | Ketone (-COR) |
Utilization as Building Blocks in Multi-Step Organic Transformations
The functionalized pyrrole derivatives obtained from this compound are valuable building blocks in multi-step organic transformations, including the synthesis of pharmaceutically active compounds. nih.gov The pyrrole scaffold is a key component in a wide range of biologically active natural products and synthetic drugs. researchgate.netscispace.com
For example, pyrrole-based compounds have been investigated as COX-2 selective NSAIDs and antituberculosis lead candidates. nih.gov The synthesis of these complex molecules often relies on a convergent approach where a pre-functionalized pyrrole ring, such as a derivative of this compound, is coupled with other fragments in the later stages of the synthesis. The ability to introduce various substituents onto the pyrrole ring allows for the fine-tuning of the pharmacological properties of the final molecule. Halogen-doped pyrrole building blocks, for instance, are integral molecular fragments of bioactive marine natural products and synthetic anti-infectives. nih.gov
Potential in Advanced Materials Chemistry
The pyrrole motif is not only important in medicinal chemistry but also plays a significant role in materials science, particularly in the development of organic dyes and conductive polymers. nih.govscispace.comresearchgate.net The extended π-system of the pyrrole ring, which can be further extended through conjugation with the N-phenyl group and other substituents, makes these molecules suitable for applications in electronics and photonics.
Dyes for Solar Cells: Pyrrole-based organic dyes have been synthesized and evaluated for use in dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net These dyes typically feature a donor-π-acceptor (D-π-A) structure. This compound can be envisioned as a precursor for such dyes. The phenyl group can be functionalized with a donor moiety (like a diarylamine), and the carboxylate group can be elaborated into an acceptor and anchoring group (like cyanoacrylic acid). acs.org
Conductive Polymers: Polypyrrole is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of preparation. nih.govresearchgate.netekb.eg The properties of polypyrrole can be tuned by using substituted pyrrole monomers. The polymerization of derivatives of this compound could lead to new conductive polymers with modified electronic and physical properties. amazonaws.com The phenyl and ester substituents would influence the polymerization process and the final properties of the polymer, such as solubility and processability. nih.gov
Future Research Directions and Emerging Paradigms for Methyl 1 Phenyl 1h Pyrrole 2 Carboxylate
Novel Catalytic Strategies for Sustainable Synthesis
The development of sustainable and efficient synthetic routes to polysubstituted pyrroles, including methyl 1-phenyl-1H-pyrrole-2-carboxylate, is a primary objective in contemporary organic chemistry. Future research will increasingly focus on novel catalytic strategies that minimize environmental impact while maximizing efficiency and atom economy.
One promising avenue is the use of enzyme-catalyzed reactions. For instance, α-amylase from hog pancreas has been successfully employed in the synthesis of N-substituted pyrrole (B145914) derivatives via the Paal-Knorr reaction under mild conditions, achieving good to excellent yields. nih.gov The enzymatic synthesis of novel pyrrole esters has also been demonstrated, highlighting the potential for biocatalysis in generating these compounds with high selectivity and under environmentally benign conditions. nih.gov
Furthermore, the development of heterogeneous catalysts is a key area of interest. A carbon-supported nitrogen phosphorus-cobalt catalyst (Co2PNx@NC) has been shown to be effective in the one-pot synthesis of N-substituted pyrroles through the reductive coupling of nitrobenzene (B124822) with 2,5-hexanedione. researchgate.net This approach, utilizing a non-noble metal catalyst and a green solvent like ethanol (B145695), represents a significant step towards more sustainable chemical manufacturing. researchgate.net
Future investigations are likely to explore a wider range of biocatalysts and earth-abundant metal catalysts. The focus will be on developing catalytic systems that can tolerate a broad spectrum of functional groups, operate under mild reaction conditions, and utilize renewable starting materials, thereby aligning with the principles of green chemistry.
Table 1: Comparison of Catalytic Strategies for Pyrrole Synthesis
| Catalytic Strategy | Catalyst Example | Key Advantages | Potential Research Directions |
|---|---|---|---|
| Biocatalysis | α-amylase | Mild reaction conditions, high selectivity, environmentally benign. nih.gov | Exploration of a wider range of enzymes, enzyme immobilization for reusability. |
| Heterogeneous Catalysis | Co2PNx@NC | Use of non-noble metals, catalyst recyclability, suitability for continuous flow processes. researchgate.net | Development of catalysts from earth-abundant metals, improving catalyst lifetime and turnover numbers. |
| Homogeneous Catalysis | Iridium-based catalysts | High efficiency, tolerance of various functional groups. | Development of catalysts with higher turnover frequency, catalyst recovery and recycling methods. |
Exploration of Unconventional Reactivity Pathways
Beyond traditional synthetic methods, the exploration of unconventional reactivity pathways for this compound and related structures is poised to unlock new chemical space and provide access to novel molecular architectures.
One such area is the use of cycloaddition reactions. The [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a BINOL-phosphoric acid, offers a novel route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This type of reaction, which proceeds with high enantio- and diastereoselectivity, showcases the potential for pyrrole derivatives to participate in higher-order cycloadditions. nih.gov Additionally, formal [3+2] cycloaddition reactions, for instance between 2H-azirines and enones promoted by visible light, are being developed for the synthesis of Δ1-pyrrolines, which are valuable N-heterocycles. nih.gov
Another burgeoning field is C-H activation. The direct functionalization of C-H bonds is a highly atom-economical strategy for molecular diversification. Research into the Ru-catalyzed C2–H arylation of indoles and pyrroles using boronic acids has demonstrated the feasibility of this approach, tolerating a wide array of functional groups. chemistryviews.org Furthermore, the development of rhodium catalysts has enabled the first general β-selective C–H arylation of pyrroles, a challenging transformation with significant implications for the synthesis of natural products. acs.org
Future work in this area will likely focus on expanding the scope of these unconventional reactions, developing new catalytic systems to control regioselectivity, and applying these methods to the synthesis of complex molecules. The use of cascade reactions, which combine multiple transformations in a single pot, will also be a key theme, offering rapid access to intricate molecular frameworks. rsc.orgrsc.org
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in situ spectroscopic techniques are emerging as powerful tools for real-time monitoring of chemical reactions involving pyrrole derivatives.
In situ Fourier Transform Infrared (FTIR) spectroscopy has been effectively used to study the mechanism and kinetics of the Paal-Knorr reaction for the synthesis of pyrrole derivatives. nih.gov This technique allows for the identification and quantification of reactants, products, and even transient intermediates, providing invaluable mechanistic insights. nih.gov The ability to monitor reactions in real-time facilitates the optimization of reaction conditions and ensures consistent product quality. americanpharmaceuticalreview.com
In situ Raman spectroscopy is another valuable process analytical technology (PAT) tool, particularly for monitoring crystallization processes. crystallizationsystems.comcrystallizationsystems.comnih.gov It can provide real-time information on polymorphic composition, which is critical in the pharmaceutical industry. mdpi.comnottingham.ac.uk The unique Raman spectrum of each polymorph allows for the in-situ monitoring of polymorphic transitions during crystallization, enabling better control over the final solid-state form of the active pharmaceutical ingredient. crystallizationsystems.comnih.gov
The integration of these in situ spectroscopic methods into both laboratory-scale research and large-scale manufacturing is a growing trend. nih.govrsc.org Future research will likely focus on the development of more sophisticated data analysis techniques to extract quantitative information from complex spectral data. The combination of multiple in situ techniques (e.g., FTIR, Raman, and NMR) will provide a more comprehensive picture of the reaction dynamics.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application Example | Future Trends |
|---|---|---|---|
| In Situ FTIR | Real-time concentration of reactants, products, and intermediates; reaction kinetics and mechanism. nih.govyoutube.com | Monitoring the Paal-Knorr synthesis of pyrrole derivatives. nih.gov | Development of advanced chemometric methods for data analysis, application in continuous flow chemistry. rsc.org |
| In Situ Raman Spectroscopy | Real-time monitoring of solid-state forms (polymorphism), crystallization kinetics, and particle size. crystallizationsystems.comcrystallizationsystems.comnih.govmdpi.com | Monitoring polymorphic transitions during the crystallization of pharmaceutical compounds. nih.govnottingham.ac.uk | Integration with automated crystallization platforms, development of fiber-optic probes for remote monitoring. |
| In Situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution; reaction kinetics. researchgate.net | Mechanistic studies of complex organic transformations. | Increased use of flow NMR for continuous process monitoring, development of benchtop NMR spectrometers for wider accessibility. |
Integration with Machine Learning for Synthetic Route Prediction and Property Optimization
The intersection of artificial intelligence and chemistry is creating new paradigms for chemical synthesis and discovery. Machine learning (ML) algorithms are increasingly being employed to predict synthetic routes, optimize reaction conditions, and forecast molecular properties.
For the synthesis of heterocyclic compounds like this compound, ML models can be trained on large datasets of known reactions to predict the most efficient synthetic pathways. mdpi.com These models can assist chemists in designing novel routes to target molecules, potentially reducing the time and resources required for experimental work.
ML is also proving to be a powerful tool for reaction optimization. By analyzing the complex relationships between various reaction parameters (e.g., catalyst, solvent, temperature) and the reaction outcome (e.g., yield, selectivity), ML algorithms can identify the optimal conditions for a given transformation. acs.org This data-driven approach can accelerate the optimization process and lead to more robust and efficient chemical processes.
Furthermore, ML models can be used to predict the physicochemical and biological properties of novel pyrrole derivatives. By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), these models can guide the design of new molecules with desired characteristics, such as enhanced biological activity or improved material properties.
The future of this field lies in the development of more sophisticated ML models that can learn from sparse and noisy data, a common challenge in chemical research. The integration of ML with automated synthesis platforms has the potential to create fully autonomous systems for molecular discovery and optimization.
Q & A
Basic: What synthetic routes are commonly employed to prepare methyl 1-phenyl-1H-pyrrole-2-carboxylate, and what reagents are critical for functional group introduction?
Answer:
The synthesis typically involves:
- Esterification : Reacting 1-phenyl-1H-pyrrole-2-carboxylic acid with methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions to form the methyl ester .
- Substitution Reactions : Introducing substituents (e.g., phenyl groups) via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Key Reagents :
Basic: How is the molecular planarity of this compound confirmed, and why is this structural feature significant?
Answer:
- X-ray Diffraction (XRD) : Single-crystal analysis reveals a near-planar structure with a dihedral angle of 3.6° between the pyrrole ring and ester group, minimizing steric hindrance .
- Computational Modeling : Density Functional Theory (DFT) optimizations align with XRD data, showing planarity enhances conjugation, affecting electronic properties (e.g., absorption spectra) .
Significance : Planarity influences reactivity (e.g., electrophilic substitution at the β-position) and intermolecular interactions (e.g., crystal packing for material science applications) .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound analogs?
Answer:
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in electrophilic substitutions .
- Catalyst Screening : Use Pd catalysts (e.g., Pd(PPh₃)₄) for regioselective cross-coupling, avoiding undesired dimerization .
- Purification Strategies : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry in real time .
Advanced: What computational methods predict the reactivity of this compound in substitution reactions?
Answer:
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. The β-position of the pyrrole ring is highly reactive due to electron-rich π-system .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by modeling hydrogen bonds between the ester group and active-site residues .
Advanced: How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
Answer:
- Control Experiments : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables .
- Structural Verification : Confirm compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets across publications to identify trends (e.g., EC₅₀ values vs. substituent electronic profiles) .
- Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited cells) to validate hypothesized targets (e.g., lipid metabolism enzymes) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and N-H stretch (if present) .
- Mass Spectrometry : ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns for structural elucidation .
Advanced: How does the electronic nature of substituents on the pyrrole ring influence the compound’s physicochemical properties?
Answer:
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the β-position, enhancing reactivity in nucleophilic substitutions (e.g., –NO₂, –COOR) .
- Electron-Donating Groups (EDGs) : Improve solubility (e.g., –NH₂) but may reduce thermal stability .
- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) to correlate substituent effects with logP (lipophilicity) and bioactivity .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Answer:
- Challenge : Low solubility in polar solvents due to aromatic/ester groups.
Solution : Use mixed solvents (e.g., EtOAc/hexane) for recrystallization . - Challenge : Co-elution of byproducts in chromatography.
Solution : Optimize mobile phase (e.g., 3:7 EtOAc/hexane) and use prep-TLC for small-scale purification .
Advanced: What strategies validate the environmental stability of this compound in material science applications?
Answer:
- Accelerated Aging Tests : Expose to UV light (λ = 254 nm) and measure decomposition via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (degradation onset >200°C) .
- Hydrolysis Studies : Assess ester group stability under acidic (pH 2) vs. basic (pH 10) conditions .
Advanced: How can researchers design derivatives of this compound for targeted enzyme inhibition?
Answer:
- Scaffold Hybridization : Fuse with known pharmacophores (e.g., sulfonamides for carbonic anhydrase inhibition) .
- SAR Studies : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and screen against enzyme panels .
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
